molecular formula C8H14O4 B168018 4-Methylpimelic acid CAS No. 10200-27-8

4-Methylpimelic acid

Cat. No. B168018
CAS RN: 10200-27-8
M. Wt: 174.19 g/mol
InChI Key: QPNPRTVIMXYXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpimelic acid is a dicarboxylic acid that is commonly used in various scientific research applications. This acid is synthesized through a variety of methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Methylpimelic acid is not entirely clear, but it is believed to inhibit bacterial growth by disrupting the cell membrane. This acid has been found to be particularly effective against gram-negative bacteria, which have a more complex cell membrane than gram-positive bacteria.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, 4-Methylpimelic acid has been found to have several other biochemical and physiological effects. This acid has been found to increase the activity of certain enzymes, including glutathione peroxidase and catalase. Additionally, 4-Methylpimelic acid has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methylpimelic acid in lab experiments is its ability to inhibit bacterial growth. This acid has been found to be particularly effective against Pseudomonas aeruginosa, which is a common pathogen that is difficult to treat with traditional antibiotics. However, one of the limitations of using 4-Methylpimelic acid is its potential toxicity. This acid has been found to be toxic at high concentrations and may cause harm to human cells.

Future Directions

There are several future directions for the use of 4-Methylpimelic acid in scientific research. One potential application is in the development of new antibacterial agents. This acid has been found to be particularly effective against gram-negative bacteria, which are notoriously difficult to treat with traditional antibiotics. Additionally, 4-Methylpimelic acid may have potential applications in the field of materials science, particularly in the synthesis of new polymers. Finally, further research is needed to better understand the mechanism of action and potential toxicity of 4-Methylpimelic acid.
In conclusion, 4-Methylpimelic acid is a dicarboxylic acid that has several scientific research applications. This acid is synthesized through a variety of methods and has been found to have several biochemical and physiological effects. While there are advantages to using 4-Methylpimelic acid in lab experiments, there are also limitations that must be considered. However, with further research, this acid may have potential applications in the development of new antibacterial agents and in the field of materials science.

Synthesis Methods

4-Methylpimelic acid can be synthesized through a variety of methods, including the oxidation of 4-methyladipic acid and the hydrogenation of 4-methylglutaric acid. The most common method of synthesis is the oxidation of 4-methyladipic acid using potassium permanganate. This method yields a high purity product and is relatively easy to perform.

Scientific Research Applications

4-Methylpimelic acid has been extensively used in scientific research due to its ability to inhibit the growth of various bacterial strains. This acid has been found to be particularly effective against Pseudomonas aeruginosa, a common pathogen that causes infections in humans. Additionally, 4-Methylpimelic acid has been used in the synthesis of various polymers and has been found to have potential applications in the field of materials science.

properties

CAS RN

10200-27-8

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-methylheptanedioic acid

InChI

InChI=1S/C8H14O4/c1-6(2-4-7(9)10)3-5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

QPNPRTVIMXYXIQ-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)CCC(=O)O

Canonical SMILES

CC(CCC(=O)O)CCC(=O)O

Other CAS RN

10200-27-8

synonyms

4-methylpimelic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.